molecular formula C10H12BrNO B2698687 3-bromo-N,N,4-trimethylbenzamide CAS No. 201138-75-2

3-bromo-N,N,4-trimethylbenzamide

Cat. No. B2698687
CAS RN: 201138-75-2
M. Wt: 242.116
InChI Key: ZJTGELVJIBIXDZ-UHFFFAOYSA-N
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Description

3-bromo-N,N,4-trimethylbenzamide is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-bromo-N,N,4-trimethylbenzamide is characterized by a benzamide core with a bromine atom at the 3-position and three methyl groups attached to the nitrogen atom and the 4-position of the benzene ring .

Scientific Research Applications

Organic Synthesis and Catalysis

One application area is in organic synthesis, where derivatives of o-bromobenzamide, a closely related compound, are used. For example, a study by Wang et al. (2012) demonstrates a concise approach to various benzisothiazol-3(2H)-one derivatives through a copper-catalyzed reaction of o-bromobenzamide derivatives with potassium thiocyanate in water. This reaction highlights the utility of bromo-substituted benzamides in facilitating tandem reactions for synthesizing heterocyclic compounds, potentially offering pathways for creating pharmaceuticals and materials with specific functional properties (Wang, Chen, Deng, & Xi, 2012).

Surface Chemistry and Material Science

Another application lies in surface chemistry and material science. Al-Bataineh et al. (2009) utilized a photoactive cross-linker for immobilizing antibacterial furanone molecules on silicon oxide surfaces, demonstrating the potential of bromobenzamide derivatives in creating antibacterial coatings. While this study does not directly involve 3-bromo-N,N,4-trimethylbenzamide, it illustrates how bromobenzamide derivatives can be functionalized for surface modification, hinting at applications in biomedical devices and implants to prevent bacterial infections (Al‐Bataineh, Luginbuehl, Textor, & Yan, 2009).

Photophysical Studies and Material Properties

Further, research into the structural and electronic properties of bromobenzamide derivatives can inform their photophysical behavior and material properties. Studies such as those on crystal engineering with hydrogen and halogen bonds, as well as high-spin cationic states of brominated oligo(N-phenyl-m-aniline)s, delve into the intermolecular interactions and electronic structures that define the material's characteristics. These insights can guide the design of materials with tailored optical, electrical, or mechanical properties for use in electronics, photonics, or as structural components (Saha, Nangia, & Jaskólski, 2005); (Ito, Ino, Tanaka, Kanemoto, & Kato, 2002).

properties

IUPAC Name

3-bromo-N,N,4-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-5-8(6-9(7)11)10(13)12(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTGELVJIBIXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N,N,4-trimethylbenzamide

CAS RN

201138-75-2
Record name 3-bromo-N,N,4-trimethylbenzamide
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